molecular formula C25H23FN2O4S B2823496 N-(2-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 898408-73-6

N-(2-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No. B2823496
CAS RN: 898408-73-6
M. Wt: 466.53
InChI Key: AMCPCQJUAHDJIV-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide, also known as EFSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFSA is an indole-based compound that has been studied extensively for its ability to modulate various biological processes.

Scientific Research Applications

Synthesis and Evaluation in Carbohydrate Chemistry

The use of sulfonylethoxy carbonyl (Fsec) protected groups, closely related to the chemical structure of interest, has been explored in the protection of hydroxyl groups within carbohydrate chemistry. Fsec-Cl, synthesized through a multi-step process, has been utilized to protect 4-fluorobenzyl alcohol efficiently. The Fsec group can be cleaved under mild basic conditions, demonstrating its stability under acidic conditions, and has been applied in the synthesis of complex carbohydrate derivatives, such as 6-aminohexyl galabioside (S. Spjut, W. Qian, & M. Elofsson, 2010).

Chemoselective Acetylation in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs, has been synthesized through chemoselective monoacetylation using immobilized lipase, showcasing the potential for enzymatic catalysis in pharmaceutical synthesis involving similar acetamide structures (Deepali B Magadum & G. Yadav, 2018).

Antiallergic Compound Development

Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides, which share a partial structural similarity with the compound of interest, has led to the discovery of novel antiallergic compounds. These compounds have shown significant potency in antiallergic assays, highlighting the therapeutic potential of acetamide derivatives in allergy treatment (Cecilia Menciu et al., 1999).

Radioligand Development for Peripheral Benzodiazepine Receptors

The synthesis of radioligands like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide for peripheral benzodiazepine receptors (PBR) demonstrates the application of fluoroacetamide derivatives in neuroimaging, aiding in the study of neurological diseases and brain disorders (Ming-Rong Zhang et al., 2003).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O4S/c1-2-32-23-14-8-6-12-21(23)27-25(29)16-28-15-24(19-10-4-7-13-22(19)28)33(30,31)17-18-9-3-5-11-20(18)26/h3-15H,2,16-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCPCQJUAHDJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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